molecular formula C17H15N7OS B2587260 4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 2180010-79-9

4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2587260
CAS No.: 2180010-79-9
M. Wt: 365.42
InChI Key: XPRQEKKEGMIEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound It features multiple functional groups, including pyridine, triazole, pyrrole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the 1-(pyridin-4-yl)-1H-1,2,3-triazole intermediate through a Huisgen cycloaddition reaction between azides and alkynes. This intermediate is then coupled with a thiazole derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or triazole derivatives.

Scientific Research Applications

4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile molecule in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is compared with other heterocyclic compounds like:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities.

Properties

IUPAC Name

4-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS/c1-12-15(26-17(20-12)23-8-2-3-9-23)16(25)19-10-13-11-24(22-21-13)14-4-6-18-7-5-14/h2-9,11H,10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRQEKKEGMIEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.